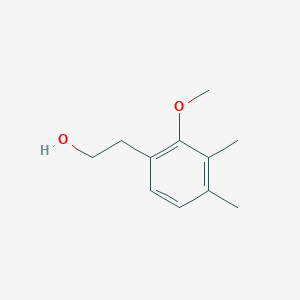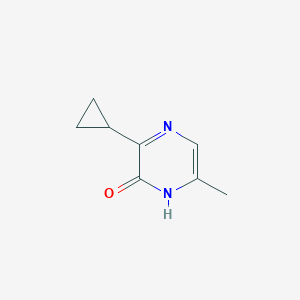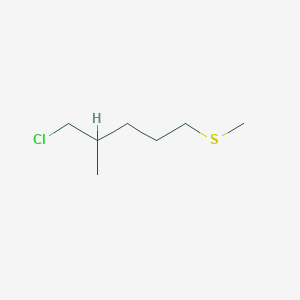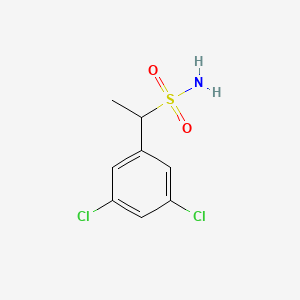
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline is an organic compound characterized by a cyclohexene ring attached to a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethanol with 2-methylaniline under specific conditions. One common method includes the use of a palladium-catalyzed oxidative cross-coupling reaction, which enables the efficient formation of the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the reduction of cyclohex-3-en-1-ylmethanol and subsequent coupling with 2-methylaniline .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-ylmethanol .
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A related compound with similar structural features but different functional groups.
N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine: Another compound with a cyclohexene ring and aniline moiety but with additional functional groups.
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline is unique due to its specific combination of a cyclohexene ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C14H19N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-3,5-7,10,13,15H,4,8-9,11H2,1H3 |
InChI Key |
FSFITKBRPRPCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)

![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)

![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13248423.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)




